molecular formula C12H23NO3 B1339091 tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate CAS No. 816429-99-9

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

Cat. No.: B1339091
CAS No.: 816429-99-9
M. Wt: 229.32 g/mol
InChI Key: YAYOAQZEBASQLZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate emerged from the broader evolution of carbamate chemistry that began in the mid-20th century. The foundation of carbamate research can be traced to the recognition of carbamic acid derivatives as valuable synthetic intermediates and protecting groups in organic chemistry. The tert-butyloxycarbonyl protecting group, which forms the core structural element of this compound, was developed as part of the systematic search for acid-labile protecting groups that could be selectively removed under mild conditions.

The historical significance of carbamate compounds stems from their discovery as versatile synthetic tools capable of protecting amino groups during complex multi-step syntheses. Early research in the 1960s and 1970s established the fundamental principles of carbamate chemistry, leading to the development of various carbamate derivatives with enhanced stability and selectivity properties. The introduction of cyclobutyl-containing carbamates represents a more recent advancement in this field, driven by the need for compounds with unique steric and electronic properties that could serve as specialized intermediates in pharmaceutical and materials research.

Research into cyclobutyl-containing compounds gained momentum due to the recognition that four-membered ring systems impart distinctive conformational constraints and reactivity patterns to organic molecules. The incorporation of cyclobutyl groups into carbamate structures was motivated by the desire to create compounds with enhanced selectivity in various chemical transformations and improved pharmacological properties in drug discovery applications.

Position in Organic Chemistry Classification

This compound occupies a specific position within the hierarchical classification system of organic chemistry, belonging primarily to the carbamate family of compounds. Carbamates are formally defined as organic compounds with the general formula R₂NC(O)OR and structure >N−C(=O)−O−, which are formally derived from carbamic acid. This classification places the compound within the broader category of carbonyl-containing compounds, specifically those featuring nitrogen-carbon-oxygen connectivity.

Within the carbamate classification, this compound belongs to the subcategory of tert-butyl carbamates, characterized by the presence of a tert-butyl ester group attached to the carbonyl carbon. The tert-butyloxycarbonyl group serves as an acid-labile protecting group, making these compounds particularly valuable in synthetic organic chemistry applications. The systematic classification further identifies this compound as an N-substituted carbamate, where the nitrogen atom is bonded to a complex alkyl chain containing both cyclobutyl and hydroxypropyl substituents.

From a structural perspective, the compound can be classified as a polyfunctional molecule containing multiple distinct structural units: a carbamate functional group, a cycloalkane ring system, and a primary alcohol functionality. This multifunctional nature positions the compound at the intersection of several important areas of organic chemistry, including protecting group chemistry, cycloalkane chemistry, and alcohol chemistry.

The following table summarizes the key classification parameters for this compound:

Classification Category Specific Classification Structural Features
Primary Family Carbamate N-C(=O)-O connectivity
Protecting Group Type tert-Butyloxycarbonyl Acid-labile ester group
Ring System Cyclobutyl Four-membered saturated ring
Alcohol Type Primary alcohol Hydroxyl group on terminal carbon
Molecular Size Medium-sized molecule 229.32 g/mol molecular weight

Carbamate Chemistry Fundamentals

The fundamental chemistry of carbamate compounds provides the theoretical foundation for understanding the behavior and applications of this compound. Carbamates are characterized by their stability under neutral and basic conditions while exhibiting acid-labile properties that make them valuable as protecting groups. The carbonyl group in carbamates exhibits reduced electrophilicity compared to other carbonyl-containing compounds due to resonance stabilization involving the nitrogen atom.

The synthesis of carbamate compounds typically involves several well-established methodological approaches. The most common synthetic routes include the reaction of amines with chloroformates, the alcoholysis of carbamoyl chlorides, and the use of carbon dioxide alkylation methods. For tert-butyl carbamates specifically, the reaction typically employs di-tert-butyl dicarbonate as the carbamate source, which reacts with primary or secondary amines to form the desired carbamate products.

The mechanism of tert-butyl carbamate formation involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate and subsequent decarboxylation. This process results in the formation of the carbamate linkage while generating carbon dioxide and tert-butanol as byproducts. The reaction proceeds under mild conditions and exhibits excellent chemoselectivity for primary and secondary amines.

Deprotection of tert-butyl carbamates occurs through acid-catalyzed cleavage, typically using trifluoroacetic acid or hydrogen chloride in organic solvents. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to generate a stable tert-butyl carbocation. The resulting carbamic acid intermediate spontaneously undergoes decarboxylation to yield the free amine and carbon dioxide.

The following table outlines the fundamental chemical properties of carbamate compounds:

Property Characteristic Relevance to Synthesis
Stability Stable under neutral/basic conditions Allows for diverse synthetic transformations
Acid Lability Cleaved by strong acids Enables selective deprotection
Resonance Stabilization Reduced carbonyl electrophilicity Provides stability during synthesis
Selectivity High selectivity for amines Facilitates regioselective protection

Significance in Chemical Research

This compound holds significant importance in chemical research due to its multifaceted applications across various domains of organic synthesis and pharmaceutical chemistry. The compound serves as a valuable synthetic intermediate in the preparation of complex molecules, particularly those requiring selective amino group protection during multi-step synthetic sequences. Its unique structural features, combining a cyclobutyl ring system with a hydroxypropyl chain and a tert-butyl carbamate protecting group, make it an ideal building block for constructing structurally diverse chemical libraries.

In pharmaceutical research, cyclobutyl-containing compounds have gained recognition for their ability to impart unique pharmacological properties to drug molecules. The cyclobutyl group serves as a bioisostere for other alkyl groups while providing distinctive steric and electronic characteristics that can enhance selectivity and potency in biological systems. The presence of the hydroxyl group in the propyl chain offers additional opportunities for further functionalization through standard organic transformations, enabling the synthesis of more complex derivatives.

The research significance of this compound extends to its applications in medicinal chemistry, where carbamate derivatives have been extensively studied as prodrugs and enzyme inhibitors. The carbamate functional group can serve as a masked amine that undergoes enzymatic hydrolysis in biological systems, providing a mechanism for controlled drug release. Additionally, carbamates have been investigated as inhibitors of various enzymes, including cholinesterases and other therapeutically relevant targets.

From a synthetic methodology perspective, the compound represents an important example of how multiple functional groups can be incorporated into a single molecule to create versatile synthetic intermediates. The combination of a protected amine, a cycloalkane ring, and a primary alcohol provides multiple sites for chemical modification, making it a valuable scaffold for diversity-oriented synthesis approaches. Research applications include its use in the synthesis of peptide analogs, small molecule inhibitors, and other bioactive compounds where the cyclobutyl group may confer enhanced biological activity or improved pharmacokinetic properties.

The significance of this compound in contemporary chemical research is further emphasized by its role in exploring structure-activity relationships in medicinal chemistry. The cyclobutyl ring system provides a rigid structural element that can influence molecular conformation and binding interactions with biological targets, making it an important component in the rational design of new pharmaceutical agents.

Properties

IUPAC Name

tert-butyl N-(1-cyclobutyl-3-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYOAQZEBASQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466550
Record name tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate
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Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816429-99-9
Record name 1,1-Dimethylethyl N-[2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate
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Record name tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate
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Record name Carbamic acid, [2-cyclobutyl-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
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Preparation Methods

The synthesis of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl chloroformate with 2-cyclobutyl-1-(hydroxymethyl)ethylamine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure and Characteristics

  • Molecular Formula : C13H23N1O2
  • Molecular Weight : Approximately 215.29 g/mol
  • Structural Features : The compound features a tert-butyl group and a cyclobutyl moiety, providing unique steric and electronic properties that enhance its reactivity.

Reactivity
The compound can undergo several types of reactions:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride.
  • Substitution : Participates in substitution reactions with various nucleophiles and electrophiles.

These reactions make it a valuable reagent in organic synthesis, allowing for the preparation of various derivatives and complex molecules.

Chemistry

In the field of chemistry, tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate serves as a reagent for synthesizing organic compounds. Its ability to participate in diverse chemical reactions makes it essential for organic chemists looking to develop new materials or study reaction mechanisms.

Biology

The compound is utilized in biological research to investigate the effects of carbamate derivatives on biological systems. Its structure allows it to interact with biological molecules, making it a model compound for studying these interactions.

Medicine

This compound has potential therapeutic applications due to its ability to modulate biological pathways. Preliminary studies indicate that it may serve as a prodrug, releasing active pharmaceutical ingredients upon enzymatic cleavage. This property enhances its utility in drug design and development.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the formulation of coatings, adhesives, and other chemical products.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibition against specific enzymes. A study investigated its effects on metabolic disorders and cancer-related enzymes, suggesting its potential as a lead compound in drug development aimed at these conditions.

Drug Delivery Systems

Another study explored the use of this compound in drug delivery systems. It was found to enhance the bioavailability of co-administered drugs through its prodrug properties. This finding supports its application in pharmacology to improve therapeutic efficacy.

Mechanism of Action

The mechanism of action of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate
  • CAS No.: 816429-99-9
  • Molecular Formula: C₁₂H₂₃NO₃
  • Molecular Weight : 229.32 g/mol
  • Applications: Primarily utilized as a chemical intermediate in pharmaceutical synthesis, catalyst development, and ligand design.

This carbamate derivative features a cyclobutyl substituent on the propan-2-yl backbone, a tert-butyl carbamate group, and a hydroxyl group. Its structural uniqueness lies in the cyclobutyl ring, which introduces steric constraints and electronic effects distinct from aromatic substituents in analogs.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between tert-butyl carbamate derivatives with varying substituents:

Compound CAS No. Substituent Molecular Weight Key Features
This compound 816429-99-9 Cyclobutyl 229.32 Cyclic aliphatic substituent; moderate steric hindrance; potential ring strain.
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Not specified Biphenyl >229.32* Aromatic biphenyl group; increased hydrophobicity; extended π-conjugation.
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate 155836-47-8 Diphenyl >229.32* Two phenyl groups; enhanced steric bulk; potential for chiral recognition.

Key Observations :

  • Cyclobutyl vs. Aromatic Substituents : The cyclobutyl group introduces ring strain (approximately 26–30 kcal/mol for cyclobutane derivatives), which may enhance reactivity in certain transformations compared to the more stable aromatic systems in biphenyl/diphenyl analogs .
  • Electronic Effects : Aromatic substituents (e.g., biphenyl, diphenyl) exhibit electron-withdrawing or donating properties depending on substitution patterns, influencing carbamate stability and nucleophilicity. In contrast, the cyclobutyl group is less electronegative but contributes to steric effects .
  • Solubility : The cyclobutyl analog is likely more soluble in polar solvents than its aromatic counterparts due to reduced hydrophobicity.

Research Findings and Reactivity

  • Chemical Shifts and Substituent Effects: Analogous to sulfation effects on hexasaccharides (), substituents in carbamates alter the chemical environment of adjacent groups.
  • The cyclobutyl group, with lower electronegativity, might confer greater stability under acidic conditions .

Biological Activity

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (C12H23NO3) is a carbamate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H23NO3, with a molecular weight of 229.32 g/mol. The compound features a tert-butyl group, a cyclobutyl ring, and a hydroxypropan moiety, contributing to its unique chemical behavior and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 2-cyclobutyl-1-(hydroxymethyl)ethylamine. This method allows for the formation of the carbamate bond under controlled conditions, optimizing yield and purity.

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes and cellular pathways. The mechanism of action involves covalent bonding to nucleophilic sites on proteins, which can modulate enzyme activity and affect metabolic pathways.

Table 1: Summary of Biological Activities

Biological ActivityDescription
Enzyme InhibitionModulates enzyme activity through covalent bonding
Anticancer PotentialInvestigated for effects on cancer cell proliferation
Anti-inflammatory EffectsPotential to reduce inflammation in cellular models

Case Studies

  • Anticancer Research : A study investigated the effects of this compound on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The compound exhibited an IC50 value of approximately 102 μM against specific cancer types .
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic amino acids in proteins. This interaction can lead to:

  • Inhibition of Signal Transduction : By modifying key signaling proteins, the compound may disrupt pathways involved in cell proliferation and inflammation.
  • Modulation of Metabolic Pathways : Its influence on enzyme activity can alter metabolic processes, potentially leading to therapeutic benefits in metabolic disorders .

Comparison with Related Compounds

Comparative studies with similar compounds highlight the unique properties of this compound. For instance:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamateCyclopropyl groupDifferent steric properties
Tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamateAdditional hydroxymethyl groupsAffects solubility and biological interactions

These comparisons underscore the distinct chemical reactivity and biological potential of this compound.

Q & A

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer :
  • Method 1 : Biodegradation assays under OECD 301 guidelines to measure half-life in aquatic systems .
  • Method 2 : Daphnia magna acute toxicity testing to establish EC₅₀ values for regulatory compliance .

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